molecular formula C10H10ClN3O2 B1359582 Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1142211-05-9

Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B1359582
CAS No.: 1142211-05-9
M. Wt: 239.66 g/mol
InChI Key: UBPOADLMYHAAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems. The official International Union of Pure and Applied Chemistry name is methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, which precisely describes the structural components and their positional relationships within the molecular framework. This nomenclature system begins with the core heterocyclic structure, pyrazolo[1,5-a]pyrimidine, which indicates the fusion pattern between the pyrazole and pyrimidine rings, where the nitrogen atom at position 1 of the pyrazole ring connects to the carbon atom at position 5 of the pyrimidine ring. The numbering system follows conventional heterocyclic nomenclature rules, with the pyrazole ring providing positions 1 and 2, while the pyrimidine ring contributes positions 3 through 7.

The substituent identification within the systematic name reveals the presence of two distinct functional groups attached to the core heterocyclic framework. The 2-chloroethyl group at position 6 consists of an ethyl chain bearing a chlorine atom at the terminal carbon, creating a flexible alkyl substituent with halogen functionality. This chloroethyl group provides potential sites for further chemical modification and contributes to the compound's reactivity profile. The carboxylate ester functionality at position 2 appears as a methyl ester group, represented in the systematic name as the carboxylate portion of the molecule. Alternative nomenclature forms include the Chemical Abstracts Service index name pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(2-chloroethyl)-, methyl ester, which emphasizes the carboxylic acid derivative nature of the compound.

Database entries for this compound provide multiple synonymous names that reflect different naming conventions and registration systems. The molecular identifier systems include various databases such as PubChem, which assigns the compound identification number 25220807, and ChemSpider, which uses the identification number 21801745. These database-specific identifiers facilitate cross-referencing and ensure consistent identification across different chemical information platforms. The systematic approach to nomenclature ensures that the compound's structure can be unambiguously reconstructed from its name, providing essential information for synthetic chemists and researchers working with this molecule.

Properties

IUPAC Name

methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-16-10(15)8-4-9-12-5-7(2-3-11)6-14(9)13-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPOADLMYHAAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=C(C=NC2=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140464
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(2-chloroethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-05-9
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(2-chloroethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142211-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(2-chloroethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has been investigated for its antimicrobial , antiviral , and anticancer properties:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections.
  • Antiviral Effects : Research has shown that it may act as a selective inhibitor against β-coronaviruses by interacting with cellular pathways involved in viral replication .
  • Anticancer Properties : It has demonstrated the ability to inhibit cancer cell proliferation and migration in vitro, particularly in epidermal carcinoma cell lines. The mechanism involves enzyme inhibition and apoptosis induction through the upregulation of pro-apoptotic genes like p53 and Bax .

The compound's biological activities are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, thus modulating their activity.
  • Receptor Interaction : The compound can bind to various receptors, influencing downstream signaling cascades critical for cellular function.

Development of Therapeutics

The unique structure of this compound positions it as a candidate for developing new therapeutic agents targeting disorders involving abnormal cell growth. Its selectivity against specific kinases (e.g., Pim-1) enhances its potential as a safer therapeutic option compared to first-generation inhibitors .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in epidermal carcinoma cell lines. The study highlighted its mechanism involving apoptosis induction and inhibition of key signaling pathways .

Case Study 2: Antiviral Potential

Research focused on the compound's antiviral properties revealed its effectiveness as a selective inhibitor against β-coronaviruses. This study provided insights into its mechanism of action through cellular pathway modulation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activity
Methyl 6-(2-chloroethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylate (1142211-05-9) 6-(2-chloroethyl), 2-methyl ester C₁₀H₁₀ClN₃O₂ 239.66 Alkylating agent; kinase inhibition potential
Methyl 6-bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylate (1005209-42-6) 6-bromo, 2-methyl ester C₈H₆BrN₃O₂ 256.06 Melting point: 236–238°C (dec); irritant
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate (223141-46-6) 7-chloro, 2-methyl, 6-ethyl ester C₁₁H₁₁ClN₃O₂ 252.68 Higher lipophilicity due to ethyl ester
Methyl 5,7-dichloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate (1053656-37-3) 5,7-dichloro, 3-methyl ester C₉H₆Cl₂N₃O₂ 265.07 Enhanced electron-withdrawing effects
6-(2-Chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (438215-58-8) 6-(2-chloroethyl), 2-carboxamide (4-ethoxy) C₁₇H₁₆ClN₅O₂ 369.80 Carboxamide improves hydrogen bonding

Key Observations :

  • Chloroethyl vs.
  • Ester vs.
  • Dichloro Substitution : The dichloro derivative (CAS 1053656-37-3) shows increased electron-withdrawing effects, which could enhance electrophilic reactivity but may compromise selectivity .
Target Compound (CAS 1142211-05-9) :
  • Mechanism : The chloroethyl group may act as an alkylating agent, inducing DNA cross-linking, while the pyrazolo-pyrimidine core inhibits kinases involved in cell cycle regulation (e.g., cyclin D1, Bcl-2) .
Analogues with Aryl Substituents (e.g., Compounds 6m and 6p) :
  • 6m (3,4,5-trimethoxyphenyl) : Exhibits enhanced solubility and kinase selectivity due to polar methoxy groups .
  • 6p (4-fluorophenyl) : Fluorine’s electronegativity improves binding affinity to hydrophobic kinase pockets .
DPP-4 Inhibitors (e.g., Compounds b2 and d1) :
  • Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives reduced cytotoxicity while maintaining potency (IC₅₀ = 49 nM for d1) . The target compound’s chloroethyl group may contribute to higher cytotoxicity compared to these optimized analogues.

Biological Activity

Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS Number: 1142211-05-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molar Mass : 239.66 g/mol
  • Hazard Class : Irritant

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains.
  • Antiviral Effects : Research indicates potential antiviral activity, particularly as a selective inhibitor against β-coronaviruses through its interactions with cellular pathways.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation and migration in vitro, particularly in epidermal carcinoma cell lines.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with Receptors : The compound can bind to various receptors, modulating their activity and influencing downstream signaling cascades.
  • Induction of Apoptosis : Studies have indicated that it can promote apoptosis in cancer cells by upregulating pro-apoptotic genes like p53 and Bax.

Anticancer Activity

A study conducted on the effects of this compound on A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation and migration. The compound's ability to induce apoptosis was confirmed through increased expression of apoptosis-related genes (Table 1).

Study Cell Line Effect Mechanism
A431Inhibition of proliferationUpregulation of p53 and Bax
VariousInduction of apoptosisInteraction with cellular pathways

Antiviral Activity

Recent research highlights the compound's potential as a selective inhibitor for β-coronaviruses. The incorporation of a triazole group has been shown to enhance binding affinity to critical sites within viral enzymes, leading to improved antiviral efficacy (Table 2).

Study Virus Targeted Binding Affinity Outcome
β-coronavirusesHighEffective inhibition

Comparison with Similar Compounds

This compound can be compared with other pyrazolo[1,5-a]pyrimidine derivatives which exhibit varying degrees of biological activity:

Compound Biological Activity
Pyrazolo[1,5-a]pyrimidine derivativesAnticancer, antiviral
Triazole-pyrimidine hybridsEnhanced antiviral properties
Benzyl derivativesNeuroprotective effects

Q & A

Basic: What synthetic methodologies are most effective for preparing pyrazolo[1,5-a]pyrimidine derivatives like Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate?

Methodological Answer:
Pyrazolo[1,5-a]pyrimidines are synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with 5-aminopyrazoles. For example:

  • Cyclocondensation: React ethyl 2,4-dioxopentanoate with 5-amino-3-phenylpyrazole in ethanol under reflux (30 min) yields ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate .
  • Chloroethyl Substitution: To introduce the 2-chloroethyl group, SN2-type alkylation using 4-(2-chloroethyl) reagents is employed, as seen in pyrazolo[1,5-a]pyrimidine bromide intermediates .
  • Purification: Column chromatography (petroleum ether/ethyl acetate, 8:2) and recrystallization (ethanol or cyclohexane) are standard .

Key Data:

Reaction StepConditionsYieldReference
CyclocondensationEtOH, reflux, 30 min70%
AlkylationDMF, NaH, 60°C62–68%

Basic: How are structural and purity parameters validated for this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms substitution patterns. For example, aromatic protons in pyrazolo[1,5-a]pyrimidines resonate at δ 6.8–8.5 ppm, while methyl/ethyl groups appear at δ 1.2–2.5 ppm .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 402 for C21H16ClN7Al) validate molecular weight .
  • Elemental Analysis: Carbon/hydrogen/nitrogen percentages are compared to theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .

Advanced Tip: Discrepancies in melting points (e.g., 266–268°C vs. literature) may indicate impurities; repeat recrystallization or use HPLC for purity checks .

Advanced: How can synthetic routes be optimized to address low yields in pyrazolo[1,5-a]pyrimidine alkylation?

Methodological Answer:
Low yields in alkylation (e.g., SN2 reactions) often arise from steric hindrance or competing elimination. Strategies include:

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
  • Temperature Control: Lower temperatures (0–25°C) minimize side reactions .

Case Study: Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate synthesis achieved 68% yield using DMF/K2CO3 at 60°C .

Advanced: What role does the 2-chloroethyl substituent play in biological activity?

Methodological Answer:
The 2-chloroethyl group enhances electrophilicity, enabling covalent interactions with biological targets. For example:

  • Cathepsin Inhibition: Chloroethyl-substituted pyrazolo[1,5-a]pyrimidines inhibit cathepsin K (IC50 ~25 µM) via alkylation of cysteine residues .
  • Antitumor Activity: Analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine 7c) show IC50 = 2.70 µM against HEPG2 liver carcinoma cells .

SAR Insight: Replacing chloroethyl with methyl reduces activity (IC50 increases to >100 µM), highlighting the chloroethyl’s critical role .

Advanced: How to resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidines?

Methodological Answer:
Contradictions arise from tautomerism or regioisomerism. Solutions include:

  • X-ray Crystallography: Resolves ambiguity in fused-ring systems (e.g., dihedral angles between pyrazole/pyrimidine rings = 1.31°) .
  • 2D NMR (COSY, HSQC): Assigns proton-carbon correlations, distinguishing isomers (e.g., ethyl 7-methyl vs. 5-methyl derivatives) .
  • Computational Modeling: DFT calculations predict NMR shifts and tautomeric preferences .

Example: Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate was confirmed via X-ray, showing planar fused rings (max deviation = 0.004 Å) .

Basic: What safety protocols are critical for handling chloroethyl-substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles are mandatory; use fume hoods for volatile reagents .
  • Waste Management: Chlorinated byproducts require segregation and disposal via licensed hazardous waste services .
  • Emergency Measures: Neutralize spills with sodium bicarbonate; rinse skin/eyes with water for 15 min .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Diversification: Replace chloroethyl with cyano, acetyl, or arylazo groups to probe electronic/steric effects .
  • Combinatorial Libraries: Use p-nitrophenyl esters for rapid amidation (400+ analogs synthesized via scavenging protocols) .
  • In Silico Screening: Prioritize analogs with calculated ADME properties (e.g., LogP <3, polar surface area >60 Ų) .

Case Study: N-(2-picolyl)carboxamide 5c showed cathepsin B inhibition (IC50 ~45 µM) via H-bonding with His110 .

Basic: What analytical techniques confirm regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:

  • NOESY NMR: Detects spatial proximity between substituents (e.g., methyl and phenyl groups) .
  • IR Spectroscopy: Differentiates NH/CN stretches (e.g., cyano at ~2200 cm⁻¹ vs. amine at ~3400 cm⁻¹) .
  • HPLC-MS: Quantifies regioisomeric ratios using retention times and m/z .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.